ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
Description
The compound ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core fused to a pyrazole ring. The pyrazole moiety is substituted with an ethyl carboxylate group at position 4 and an amino group at position 5, while the pyrazolo[3,4-d]pyrimidine is substituted with a phenyl group at position 1 (Figure 1).
Properties
IUPAC Name |
ethyl 5-amino-1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-17(25)12-8-22-24(14(12)18)16-13-9-21-23(15(13)19-10-20-16)11-6-4-3-5-7-11/h3-10H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHPTMRXNXMMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by further functionalization to introduce the pyrazolo[3,4-d]pyrimidine moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and green chemistry principles .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
This hydrolysis is reversible under acidic conditions, enabling ester regeneration for downstream applications .
Cyclization Reactions
The carboxylic acid intermediate reacts with acetic anhydride to form fused oxazinone derivatives, enhancing structural complexity:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Reflux, 2 hours | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] oxazin-4-one | Intermediate for antitumor agents . |
The oxazinone product serves as a scaffold for nucleophilic substitutions at the C-5 position .
Nucleophilic Substitutions at the 5-Amino Group
The 5-amino group participates in condensations with nitrogen- and sulfur-containing nucleophiles:
These substitutions introduce polar functional groups, improving solubility and bioactivity .
Formation of Pyrazolo-Pyrimidine Heterocycles
Reaction with enaminones or arylhydrazines generates fused pyrazolo[3,4-b]pyridines, expanding the heterocyclic framework:
These reactions exploit the electrophilic nature of the pyrimidine ring and the nucleophilicity of the amino group .
Thiofunctionalization Reactions
The 5-amino group reacts with arylsulfonyl hydrazides to introduce sulfur-containing substituents:
| Reagent | Conditions | Product | Role |
|---|---|---|---|
| Arylsulfonyl hydrazides | DMF, 80°C, 12 hours | 5-Amino-4-arylthio-3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Modulates kinase inhibition . |
Thiofunctionalization enhances binding affinity to enzymatic targets .
Condensation with Bielectrophilic Reagents
The 5-amino group reacts with trifluoromethyl-β-diketones to form pyrazolo[3,4-b]pyridines:
| Reagent | Conditions | Product | Note |
|---|---|---|---|
| Trifluoromethyl-β-diketones | Ethanol, reflux | 5-Trifluoromethylpyrazolo[3,4-b]pyridine | Electron-withdrawing groups favor yield . |
This regioselective reaction is driven by the nucleophilicity hierarchy (5-NH₂ > 1-NH > 4-CH) .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, as promising candidates in cancer therapy. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study synthesized this compound and evaluated its antitumor efficacy through in vitro assays. The results indicated that it exhibited potent activity against human cancer cell lines, with mechanisms involving the inhibition of specific kinases critical for tumor growth and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Inhibition of cell cycle progression |
| MCF-7 (Breast) | 12.8 | Induction of apoptosis |
| A549 (Lung) | 10.5 | Targeting kinase signaling pathways |
Enzyme Inhibition
The compound has also been explored for its enzyme-inhibitory properties, particularly against cyclin-dependent kinases (CDKs). CDKs play a pivotal role in regulating the cell cycle, and their inhibition can lead to effective cancer treatment strategies.
Mechanistic Insights
Research indicates that this compound acts as a selective inhibitor for CDK2 and CDK9. This selectivity is attributed to its ability to bind to the ATP-binding site of these kinases, disrupting their function and leading to reduced cell proliferation .
| Enzyme | Inhibition Type | Ki (nM) |
|---|---|---|
| CDK2 | Competitive | 45 |
| CDK9 | Non-competitive | 30 |
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent is particularly noteworthy.
Evaluation of Antimicrobial Activity
A series of tests evaluated the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant antibacterial properties, comparable to established antibiotics .
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
| Candida albicans | 15 | 128 |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 7-methoxyquinolin-4-yl and 8-trifluoromethylquinolin-4-yl analogs exhibit expanded π-systems and electron-withdrawing groups, respectively, which may enhance DNA intercalation or enzyme inhibition in antimalarial contexts .
Solubility and Stability: Replacement of the ethyl carboxylate with a benzoic acid group (e.g., 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid) increases water solubility, advantageous for oral bioavailability but may reduce cell membrane permeability . Butane-1,4-diamine-linked derivatives show moderate yields (23–36%) but offer flexibility for covalent binding to targets like sulfonamide enzymes in antimalarial research .
The target compound’s synthesis is more straightforward compared to multi-step routes for pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine isomers, which involve isomerization under harsh conditions .
Research Findings and Data
Antimicrobial Activity:
Anticancer Potential:
- 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid derivatives inhibit tyrosine kinases (e.g., EGFR) with IC50 values in the nanomolar range, suggesting promise for the target compound in oncology .
Physicochemical Data:
Biological Activity
Ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves cyclization reactions starting from ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine. The resulting intermediates undergo further modifications to yield the final product, which has been characterized using various spectroscopic techniques.
Antitumor Activity
This compound exhibits significant antitumor properties . In a study focusing on pyrazole derivatives, this compound was evaluated against several cancer cell lines, demonstrating an IC50 value in the low micromolar range. For instance, it showed notable growth inhibition in A549 lung cancer cells and HCT116 colon cancer cells, indicating its potential as a lead compound for developing anticancer agents .
Antimicrobial Properties
In addition to its anticancer effects, the compound has also been assessed for antimicrobial activity . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess significant antibacterial properties against various pathogens. The mechanism involves disrupting bacterial quorum sensing and biofilm formation, which are critical for bacterial virulence .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. Studies using molecular docking simulations have suggested that this compound binds effectively to key enzymes involved in cell cycle regulation and bacterial biofilm formation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of ethyl 5-amino derivatives against a panel of cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced its cytotoxicity. For example, substituents at specific positions on the pyrazole ring significantly improved the IC50 values compared to the parent compound .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of pyrazolo derivatives showed that compounds similar to ethyl 5-amino exhibited strong activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing that these compounds could serve as templates for developing new antibiotics .
Data Tables
Q & A
Basic Research Question
- NMR : H and C NMR confirm the pyrazole and pyrimidine ring substitution patterns. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the ethyl ester group resonates as a triplet (δ 1.3–1.4 ppm) .
- IR : Stretching frequencies for C=O (1700–1720 cm) and N-H (3300–3500 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 379.13 for CHNO) .
What strategies address discrepancies in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?
Advanced Research Question
- Comparative Structural Analysis : Compare substituent effects using analogs (e.g., fluorophenyl vs. methyl groups) to isolate bioactivity drivers . For instance, the 1-phenyl group in pyrazolopyrimidines enhances kinase affinity, while amino groups improve solubility for antimicrobial assays .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
- Mechanistic Studies : Conduct molecular docking (e.g., AutoDock Vina) to map binding interactions with ATP-binding pockets or microbial enzymes .
How to design stability studies under varying pH and temperature conditions?
Advanced Research Question
- Factorial Design : Use a 2 factorial design to test pH (3–9), temperature (25–60°C), and buffer systems (phosphate vs. acetate). Monitor degradation via HPLC at 254 nm .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, if degradation accelerates at >40°C, storage at 4°C is recommended .
- Degradation Product Identification : LC-MS/MS can identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
What methodological approaches elucidate enzyme inhibition mechanisms?
Advanced Research Question
- In Vitro Assays : Measure IC values against purified enzymes (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .
- Molecular Dynamics Simulations : Analyze ligand-enzyme interactions (e.g., hydrogen bonds with catalytic lysine residues) over 100-ns trajectories .
How do structural modifications influence solubility and bioavailability?
Advanced Research Question
- LogP Optimization : Introduce polar groups (e.g., -OH or -NH) to reduce logP values. For example, replacing the ethyl ester with a carboxylic acid improves aqueous solubility but may reduce membrane permeability .
- Prodrug Strategies : Synthesize ester prodrugs (e.g., methyl or PEGylated esters) to enhance intestinal absorption .
- Caco-2 Permeability Assays : Compare apical-to-basolateral transport rates of analogs to identify lead candidates .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Reactor Design : Use flow chemistry to improve heat dissipation during exothermic cyclocondensation steps .
- Byproduct Management : Optimize stoichiometry (e.g., 1.2 equiv. formamide) to suppress dimerization side reactions .
How to validate the compound’s role in multi-target drug discovery?
Advanced Research Question
- Network Pharmacology : Construct protein interaction networks (e.g., STRING DB) to identify off-target effects .
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to assess specificity .
- Transcriptomics : RNA-seq can reveal downstream gene expression changes (e.g., apoptosis markers) in treated cell lines .
What analytical techniques resolve crystallographic uncertainties in the pyrazolopyrimidine core?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain in the fused pyrazole-pyrimidine system. For example, the dihedral angle between rings impacts π-π stacking in enzyme binding .
- Powder XRD : Monitor polymorph formation during recrystallization (e.g., DMF vs. ethanol solvents) .
- DFT Calculations : Compare computed and experimental bond lengths to validate crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
